2-Deoxy-D-glucose-d8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

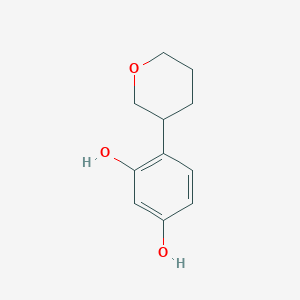

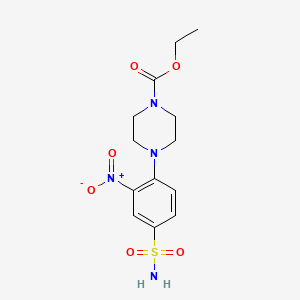

2-Deoxy-D-glucose-d8 is a deuterated form of 2-Deoxy-D-glucose, a glucose molecule where the hydroxyl group at the second carbon is replaced by hydrogen. This modification prevents the molecule from undergoing glycolysis, making it a valuable tool in various scientific research fields, particularly in studying glucose metabolism and its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-D-glucose typically involves the use of chitin as an initial raw material. The process includes preparing a precursor, employing solid acid H2SO4-SiO2 as a catalyst, and reacting 2-amino-D-glucose hydrochloride with methanol. This is followed by a reaction with sodium nitrite and hydrochloric acid to form a nitroso compound, which undergoes intramolecular rearrangement to remove the amino group, resulting in 2-Deoxy-D-glucose .

Industrial Production Methods

Industrial production of 2-Deoxy-D-glucose involves catalytic hydrolysis and deprotection steps. Protected glucose syrup serves as the starting raw material, and the process includes adding a catalyst, sulfoxide, and water to the compound, followed by recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-D-glucose undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its structure further.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate.

Reducing agents: Such as sodium borohydride.

Substituting agents: Such as halogens and other nucleophiles.

Major Products

The major products formed from these reactions include various derivatives of 2-Deoxy-D-glucose, which are used in different research applications .

Scientific Research Applications

2-Deoxy-D-glucose-d8 has a wide range of scientific research applications:

Chemistry: Used as a marker for glucose uptake and hexokinase activity in tissues.

Biology: Studied for its effects on cellular metabolism and glycolysis inhibition.

Medicine: Investigated as a potential anticancer agent due to its ability to inhibit glycolysis in tumor cells.

Industry: Used in the development of diagnostic agents and as a tool in metabolic research.

Mechanism of Action

2-Deoxy-D-glucose-d8 acts as a glucose analog, inhibiting glycolysis by being phosphorylated by hexokinase to form 2-Deoxy-D-glucose-6-phosphate, which cannot be further metabolized. This leads to the depletion of cellular ATP and induces cell death. It also inhibits N-glycosylation, causing endoplasmic reticulum stress and activating the unfolded protein response pathway .

Comparison with Similar Compounds

Similar Compounds

2-Deoxy-D-mannose: Similar in structure but differs in the position of the hydroxyl group.

2-Deoxy-D-arabino-hexose: Another analog with slight structural differences.

Uniqueness

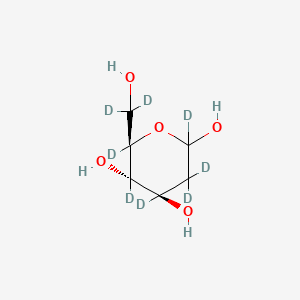

2-Deoxy-D-glucose-d8 is unique due to its deuterated form, which makes it particularly useful in research involving metabolic pathways and diagnostic imaging. Its ability to inhibit glycolysis and induce cell death in tumor cells sets it apart from other glucose analogs .

Properties

Molecular Formula |

C6H12O5 |

|---|---|

Molecular Weight |

172.21 g/mol |

IUPAC Name |

(4R,5S,6R)-2,3,3,4,5,6-hexadeuterio-6-[dideuterio(hydroxy)methyl]oxane-2,4,5-triol |

InChI |

InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5?,6+/m1/s1/i1D2,2D2,3D,4D,5D,6D |

InChI Key |

PMMURAAUARKVCB-QGFCVSKZSA-N |

Isomeric SMILES |

[2H][C@@]1([C@](C(C(O[C@]1([2H])C([2H])([2H])O)([2H])O)([2H])[2H])([2H])O)O |

Canonical SMILES |

C1C(C(C(OC1O)CO)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[5-Methyl-2-(3-pyridinyl)-4-oxazolyl]phenoxy]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-acetamide](/img/structure/B13856913.png)

![5-Chloro-2-[(3,4-dichlorophenyl)sulfonylamino]benzoic acid](/img/structure/B13856926.png)

![Tert-butyl {1-[(4-iodophenyl)amino]-1-oxopropan-2-yl}carbamate](/img/structure/B13856983.png)

![trans-(+/-)-6-Allyl-6-azabicyclo[3.1.0]hexan-2-ol](/img/structure/B13856991.png)

![6-(4-methoxyphenyl)-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one](/img/structure/B13856998.png)